(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,4-Diazabicyclo[3.3.1]nonan-6-ones, involves multiple steps, including the regioselective addition of ethyl acrylate to piperazine, Dieckmann cyclization, and decarboxylation. These processes highlight the complex synthetic routes needed to achieve the conformationally restricted structures characteristic of this class of compounds (Kracht, Saito, & Wünsch, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their constrained bicyclic ketones, which are critical for their activity as receptor ligands. The stereochemistry of these molecules plays a crucial role in their pharmacological properties, as seen in studies on 3,7-diazabicyclo[3.3.1]nonan-9-ones and 1,3-diazaadamantan-6-ones, where different conditions led to stereoisomeric structures with distinct biological activities (Samhammer, Holzgrabe, & Haller, 1990).
Chemical Reactions and Properties
The chemical reactions involving these compounds often involve nucleophilic substitution and reduction steps, as demonstrated in the synthesis of 2,5-substituted piperidines. These reactions are essential for introducing pharmacologically relevant functionalities into the bicyclic framework (Branden, Compernolle, & Hoornaert, 1992).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are influenced by the molecular structure and substituents on the bicyclic skeleton. These properties are critical for the compound's behavior in biological systems and its potential therapeutic applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the bicyclic structure and the nature of the substituents. These compounds exhibit a range of activities, from opioid-like effects to analgesic properties, depending on their chemical makeup and stereochemistry (Samhammer, Holzgrabe, & Haller, 1990).
properties
IUPAC Name |
(1S,5R)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c27-23-17-3-4-20(26(23)12-16-1-2-16)14-25(13-17)18-7-9-24(10-8-18)19-5-6-21-22(11-19)29-15-28-21/h5-6,11,16-18,20H,1-4,7-10,12-15H2/t17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRJNRXVAXFWAH-FXAWDEMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C4CCN(CC4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C4CCN(CC4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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